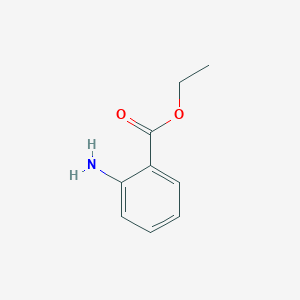

Ethyl anthranilate

Description

Properties

IUPAC Name |

ethyl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLLPUMZVVGILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Record name | ETHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025272 | |

| Record name | Ethyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl anthranilate is a colorless liquid with a fruity odor. Insoluble in water. (NTP, 1992), Colorless liquid with a fruity odor like orange-flowers; mp = 13 deg C; [HSDB], Liquid, Colourless to light yellow liquid; Pleasant aroma resembling orange | |

| Record name | ETHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl anthranilate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1526/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

514 °F at 760 mmHg (NTP, 1992), 268 °C at 760 mm Hg, 129.00 to 130.00 °C. @ 9.00 mm Hg | |

| Record name | ETHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ANTHRANILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), Very soluble in ether, alcohol, Soluble in propylene glycol, SOLUBILITY IN 60% ALCOHOL: 1:7; 70% ALC: 1:2, Slightly soluble in water; Soluble in propylene glycol and fixed oils, Soluble (in ethanol) | |

| Record name | ETHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ANTHRANILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1526/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.117 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1174 at 20 °C/4 °C, 1.115-1.120 | |

| Record name | ETHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ANTHRANILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1526/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00232 [mmHg] | |

| Record name | Ethyl anthranilate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

87-25-2 | |

| Record name | ETHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 2-aminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-aminobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38Y050IUE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL ANTHRANILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

55 °F (NTP, 1992), 13 °C | |

| Record name | ETHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ANTHRANILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033589 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethyl Anthranilate (CAS 87-25-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl anthranilate, with the CAS registry number 87-25-2, is an aromatic ester widely recognized for its characteristic grape-like aroma.[1] This versatile compound serves as a key intermediate in the synthesis of pharmaceuticals and is extensively used in the flavor and fragrance industries.[1][2] This technical guide provides an in-depth overview of the core properties, spectroscopic data, safety information, and relevant experimental protocols for this compound.

Core Physicochemical Properties

This compound is a colorless to pale yellow liquid with a sweet, fruity odor reminiscent of grapes.[2] It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C9H11NO2 | [2][3] |

| Molecular Weight | 165.19 g/mol | [2][3] |

| Melting Point | 13-15 °C | [4] |

| Boiling Point | 260-279.9 °C | [3] |

| Density | 1.117 - 1.119 g/mL at 25 °C | [4][5] |

| Refractive Index | 1.563 - 1.566 at 20 °C | [5] |

| Flash Point | > 110 °C | [5] |

| Water Solubility | 413.6 mg/L | [3] |

| logP (Octanol/Water Partition Coefficient) | 2.57 - 2.76 | [3][4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

| Technique | Data Highlights | Reference(s) |

| ¹H NMR | Spectra available for review. | [6][7][8] |

| ¹³C NMR | Spectrum available for review. | [6] |

| Infrared (IR) Spectroscopy | IR: 3868 (Sadtler Research Laboratories Prism Collection) | [8] |

| Mass Spectrometry (MS) | GC-MS data available. | [8] |

Safety and Toxicology

This compound should be handled with care, following standard laboratory safety protocols. It may cause skin and eye irritation.[2][9]

| Safety Parameter | Value | Reference(s) |

| Acute Oral LD50 (Rat) | 3.75 g/kg | [9] |

| Acute Dermal LD50 (Rabbit) | > 5 g/kg | [9] |

| Genotoxicity | Does not present a concern for genotoxic potential based on available data. | [3] |

| Handling Precautions | Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area. | [9][10] |

| Incompatibilities | Acids, bases, and oxidizing agents. | [4][10] |

Applications

This compound's primary applications stem from its pleasant aroma and its utility as a chemical building block.

-

Flavors and Fragrances: Widely used to impart grape and orange blossom notes in food, beverages, and perfumes.[5][11]

-

Pharmaceutical Intermediate: Employed in the synthesis of various pharmaceutical compounds.[1][2]

-

Insect Repellent: Shows potential as a less toxic alternative to DEET.[12]

Experimental Protocols

Synthesis of this compound via Metal-Free Chemoselective Multicomponent Reaction

This protocol is based on a novel, convenient, and metal-free synthesis of anthranilate esters.[12]

Materials:

-

2-nitrobenzaldehyde

-

Malononitrile

-

Ethanol

-

Base (e.g., an appropriate amine or other suitable base)

Procedure:

-

Combine 2-nitrobenzaldehyde, malononitrile, and ethanol in a suitable reaction vessel.

-

Add the base to the mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture is worked up to isolate the this compound. This may involve extraction and purification by column chromatography.

Note: The specific base and reaction conditions may need to be optimized for best results. Refer to the original publication for detailed experimental conditions.[12]

Caption: Metal-Free Synthesis Workflow for this compound.

Improved Production Process of this compound

This protocol outlines an industrial process improvement for the synthesis of this compound.[11]

Step 1: Amidation

-

React the starting materials with a caustic soda solution at a controlled temperature of 70°C with stirring for 0.5 hours.

-

Maintain the pH at 9 and continue heating at 70°C for an additional hour.

-

Remove ammonia (B1221849) by stirring under a draft for 1 hour to yield the intermediate amidation liquid.

Step 2: Hofmann Rearrangement and Esterification

-

Cool the amidation solution and ethanol in a three-necked flask to below -10°C.

-

Slowly add a 14% sodium hypochlorite (B82951) solution while maintaining the temperature below -8°C.

-

After the addition, hold the temperature at -8°C for 40 minutes.

-

Allow the mixture to warm to room temperature (20°C) with stirring.

-

Add a 30% sodium sulfite (B76179) solution and stir for 10 minutes.

-

Add hot water (~80°C) and heat the mixture to 60°C for 30 minutes.

-

Separate the layers to obtain the crude this compound oil layer.

References

- 1. This compound (87-25-2) at Nordmann - nordmann.global [nordmann.global]

- 2. CAS 87-25-2: Ethyl 2-Aminobenzoate | CymitQuimica [cymitquimica.com]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. This compound | 87-25-2 [chemicalbook.com]

- 5. This compound, 87-25-2 [thegoodscentscompany.com]

- 6. This compound(87-25-2) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. preparation of ethyl anthranilate_industrial additives|Surfacant Manufacturer [siliconeoil.com.cn]

- 12. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide on Ethyl Anthranilate

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on ethyl anthranilate, a significant chemical compound utilized in various scientific and industrial applications. The information is presented to support research and development activities.

Core Chemical Properties

This compound is an ester of anthranilic acid and ethanol. It is recognized as a colorless liquid with a fruity odor and is insoluble in water.[1][2]

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | References |

| Molecular Formula | C9H11NO2 | [3][4][5][6][7][8] |

| Molecular Weight | 165.19 g/mol | [2][3][4][5][6][8] |

Experimental Protocols

Detailed experimental methodologies for determining the properties of this compound are available through various established chemical analysis resources. Key properties such as melting point, boiling point, and density have been determined through standardized laboratory procedures. For instance, the melting point is cited as 13-15 °C, the boiling point as 129-130 °C at 9 mmHg, and the density as 1.117 g/mL at 25 °C.[1][6] These values are typically ascertained using techniques like differential scanning calorimetry for melting point, distillation under reduced pressure for boiling point, and pycnometry for density.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound's name, its chemical formula, and its resulting molecular weight.

References

- 1. This compound | 87-25-2 [chemicalbook.com]

- 2. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound, 87-25-2 [thegoodscentscompany.com]

- 6. Ethyl 2-aminobenzoate ≥99 this compound [sigmaaldrich.com]

- 7. CharChem. This compound [charchem.org]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Anthranilate

This technical guide provides a comprehensive overview of the melting and boiling points of ethyl anthranilate, targeted towards researchers, scientists, and professionals in drug development. The document outlines key physical constants, details established experimental protocols for their determination, and presents logical workflows for these procedures.

Physicochemical Data of this compound

This compound, also known as ethyl 2-aminobenzoate (B8764639), is a colorless liquid with a fruity odor.[1][2] It is recognized for its applications in flavors, fragrances, and as a reactant in pharmaceutical synthesis.[1][3] Accurate knowledge of its physical properties, such as melting and boiling points, is crucial for its handling, purification, and application in various scientific contexts.

The melting and boiling points of this compound are summarized in the table below. It is important to note that the boiling point of a substance is highly dependent on the ambient pressure.

| Parameter | Value | Conditions |

| Melting Point | 13-15 °C | 760 mmHg |

| 55 °F (12.8 °C) | Not specified | |

| Boiling Point | 268 °C | 760 mmHg |

| 129-130 °C | 9 mmHg (12 hPa) | |

| 145-147 °C | 15 mmHg |

Data sourced from multiple chemical suppliers and databases.[1][2][3][4][5][6]

Experimental Protocols for Determination

The determination of melting and boiling points are fundamental techniques in chemical analysis for identifying substances and assessing their purity.[7][8] Pure crystalline compounds typically exhibit a sharp melting point range of about 0.5-1.0°C, whereas impurities can lead to a depression and broadening of this range.[7][8]

The capillary method is a common and reliable technique for determining the melting point of a solid.[9] This procedure can be performed using a dedicated melting point apparatus (e.g., Mel-Temp or DigiMelt) or a Thiele tube setup.[7][10][11]

Apparatus and Materials:

-

Melting point apparatus or Thiele tube with heating oil (e.g., mineral oil)[11][12]

-

Thermometer

-

Capillary tubes (sealed at one end)[10]

-

Sample of this compound (in solid form, which may require cooling)

-

Mortar and pestle (if sample needs to be powdered)[10]

Procedure:

-

Sample Preparation: Ensure the this compound sample is crystalline and dry. If necessary, finely powder the solid using a mortar and pestle to ensure uniform packing.[9][10]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to compact the sample to a height of about 2-3 mm.[7][11]

-

Apparatus Setup:

-

Heating and Observation:

-

Begin heating the apparatus. For an unknown sample, it is customary to perform a rapid initial heating to determine an approximate melting range.[7][10]

-

Allow the apparatus to cool. In a second, more careful determination, heat the sample slowly, at a rate of about 1-2°C per minute, as the temperature approaches the approximate melting point.[7][10]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[7]

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[12][13] A common laboratory method involves heating a small liquid sample in a test tube with an inverted capillary tube.

Apparatus and Materials:

-

Thiele tube or a beaker with high-boiling point oil (e.g., paraffin (B1166041) oil)[12][14]

-

Thermometer

-

Small test tube (e.g., fusion tube)[12]

-

Capillary tube (sealed at one end)

-

Sample of this compound (liquid)

Procedure:

-

Sample Preparation: Place a few milliliters of liquid this compound into the small test tube.[14]

-

Apparatus Setup:

-

Heating and Observation:

-

Gently heat the oil bath. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[15]

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the liquid's vapor has displaced all the air.[12][14]

-

-

Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[12] At this point, the vapor pressure of the sample equals the atmospheric pressure. Record this temperature.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound CAS#: 87-25-2 [m.chemicalbook.com]

- 2. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vimalchemicals.in [vimalchemicals.in]

- 4. This compound, 87-25-2 [thegoodscentscompany.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 87-25-2 CAS | this compound | Esters | Article No. 3719A [lobachemie.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. westlab.com [westlab.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. Determination of Melting Point [wiredchemist.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Solubility of Ethyl Anthranilate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of Ethyl Anthranilate

| Property | Value | Reference |

| CAS Number | 87-25-2 | [2] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | 13-15 °C | [2] |

| Boiling Point | 129-130 °C at 9 mmHg | [2] |

| Density | 1.117 g/mL at 25 °C | [2] |

Solubility of this compound in Organic Solvents

This compound is generally characterized as being soluble in many common organic solvents while exhibiting poor solubility in water.[2][4] The following table summarizes the available solubility information. It is important to note the general lack of specific quantitative solubility data in the public domain, highlighting the need for experimental determination for specific applications.

| Solvent | Solvent Class | Solubility | Temperature (°C) | Reference |

| Water | Protic | 413.6 mg/L | 25 | [5][6] |

| Ethanol | Protic, Alcohol | Soluble | Not Specified | [4][7] |

| Methanol | Protic, Alcohol | Soluble | Not Specified | - |

| Propylene Glycol | Protic, Alcohol | Soluble | Not Specified | [6] |

| Diethyl Ether | Aprotic, Ether | Soluble | Not Specified | [4] |

| Fixed Oils | - | Soluble | Not Specified | [6] |

| Acetone | Aprotic, Ketone | Soluble | Not Specified | - |

| Toluene | Aprotic, Aromatic | Soluble | Not Specified | - |

| Hexane | Aprotic, Alkane | Likely Sparingly Soluble | Not Specified | - |

Note: "Soluble" indicates a qualitative description found in the literature. For applications requiring precise concentrations, experimental determination of solubility is strongly recommended.

Experimental Protocols for Solubility Determination

For researchers and professionals requiring precise solubility data, the following experimental protocols provide robust methods for the determination of this compound solubility in organic solvents.

Isothermal Saturation (Gravimetric Method)

This method is a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.

Materials and Apparatus:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (±0.0001 g)

-

Constant temperature bath or incubator

-

Vials with tight-fitting caps

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired temperature. Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The optimal equilibration time should be determined experimentally.

-

Phase Separation: Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle for several hours at the constant temperature.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter (pre-equilibrated at the experimental temperature) into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A vacuum oven is recommended for complete solvent removal at a lower temperature.

-

Drying and Weighing: Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish on an analytical balance. Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation:

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Volume of solvent = Volume of filtrate collected

-

Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of solvent) * 100

-

UV-Vis Spectrophotometric Method

This method is suitable for aromatic compounds like this compound that exhibit significant UV absorbance. It is often faster than the gravimetric method but requires the development of a calibration curve.

Materials and Apparatus:

-

This compound (high purity)

-

Organic solvent of interest (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance (±0.0001 g)

-

Constant temperature bath or incubator

-

Vials with tight-fitting caps

-

Magnetic stirrer and stir bars

-

Syringe filters

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it). Determine the linear regression equation (y = mx + c).

-

-

Sample Preparation and Equilibration: Follow steps 1 and 2 from the Isothermal Saturation (Gravimetric Method) to prepare a saturated solution of this compound at the desired temperature.

-

Phase Separation and Dilution:

-

After equilibration and settling, carefully withdraw a small, known volume of the supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. The dilution factor must be recorded accurately.

-

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Calculation:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

-

Solubility = (Concentration of diluted solution) * (Dilution factor)

-

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

References

- 1. This compound [anshulchemicals.com]

- 2. This compound CAS#: 87-25-2 [m.chemicalbook.com]

- 3. CAS 87-25-2: Ethyl 2-Aminobenzoate | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. This compound, 87-25-2 [thegoodscentscompany.com]

- 7. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of Anthranilate Esters in Fruits

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the natural occurrence of ethyl anthranilate and the closely related mthis compound in fruits. It summarizes quantitative data, details the analytical protocols for extraction and quantification, and illustrates the key biosynthetic pathways and experimental workflows. This document is intended to serve as a comprehensive resource for professionals in research and development who are interested in the analysis and biochemistry of these significant aroma compounds.

Introduction

This compound and its methyl ester counterpart, mthis compound, are aromatic compounds that play a crucial role in the flavor and aroma profiles of numerous fruits. Mthis compound is particularly well-known for imparting the characteristic "foxy" or "grapey" scent to native American grape species, such as Vitis labrusca (e.g., Concord grapes).[1][2][3][4] While prevalent in certain grape varieties, these compounds are rare or absent in European wine grapes (Vitis vinifera), with some exceptions like Pinot noir wines where this compound has been identified as an important odorant.[1][5] The presence and concentration of these esters are critical factors influencing the sensory quality and consumer acceptance of fruits and their derived products, such as juices and wines.[6][7] Understanding their natural distribution, biosynthesis, and the methods for their analysis is vital for quality control, food science, and the development of natural flavorings.

Quantitative Occurrence of Anthranilate Esters in Fruits

Comprehensive quantitative data for this compound across a wide range of fruits is limited in publicly available literature. However, its analog, mthis compound, has been more extensively studied, particularly in grape species. The following table summarizes the reported concentrations of mthis compound in various fruit cultivars.

| Fruit Species | Cultivar/Variety | Compound | Concentration | Reference |

| Vitis labrusca | Concord | Mthis compound | Up to 6.44 mg/kg (ppm) | [3] |

| Vitis labrusca | Concord (Juice) | Mthis compound | Up to 3.5 mg/kg (ppm) | [3] |

| Vitis spp. Hybrids | Various | Mthis compound | Varies (Used for flavor index) | [8] |

| Fragaria vesca | Diploid Strawberry | Mthis compound | Key volatile component | [2] |

| Fragaria x ananassa | 'Mara des Bois' | Mthis compound | Present | [2] |

| Fragaria x ananassa | 'Mieze Schindler' | Mthis compound | Present | [2] |

| Vitis riparia | Wine | Mthis compound | <10 µg/L (Undetectable) | [4] |

| Vitis cinerea | Wine | Mthis compound | <10 µg/L (Undetectable) | [4] |

Experimental Protocols for Analysis

The analysis of volatile compounds like this compound from complex fruit matrices requires sensitive and robust methodologies. The most common approach involves headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[9][10]

Sample Preparation and Extraction: HS-SPME

HS-SPME is a solvent-free, sensitive, and reproducible technique for extracting volatile and semi-volatile compounds from the headspace above a sample.[10][11]

-

Sample Homogenization: A precise weight of the fruit pulp (e.g., 3.5 g) is homogenized.[12] The sample is then placed in a hermetically sealed glass vial (e.g., 40 mL).[12]

-

Matrix Modification: To enhance the extraction of volatiles, an inorganic salt such as Sodium Chloride (NaCl) is often added to the sample homogenate (e.g., at a concentration of 5% to 30% w/v).[10][12][13] This "salting-out" effect reduces the solubility of organic compounds in the aqueous phase, promoting their partition into the headspace.[10]

-

Equilibration: The vial is heated in a thermostatic bath (e.g., at 42°C for 15 minutes) with magnetic stirring to allow the volatile compounds to reach equilibrium between the sample and the headspace.[12]

-

SPME Fiber Exposure: A pre-conditioned SPME fiber is inserted into the vial, exposing it to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.[10][12] A common and effective fiber coating for this purpose is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[10]

-

Desorption: After extraction, the fiber is withdrawn and immediately inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column.[13]

Separation and Identification: GC-MS

GC-MS is the gold standard for separating complex mixtures of volatile compounds and providing definitive identification based on retention time and mass spectra.[14][15]

-

Gas Chromatograph (GC) System:

-

Injector: Operated in splitless mode to maximize the transfer of analytes to the column.[13]

-

Carrier Gas: High-purity Helium is typically used at a constant flow rate (e.g., 1.5 mL/min).[14]

-

Column: A polar capillary column, such as an HP-INNOWAX (30 m × 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aroma esters.[14]

-

Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points. An example program might start at 40°C, hold for 2 minutes, ramp to 230°C at 5°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Detector:

-

Ionization: Electron Impact (EI) ionization at a standard energy of 70 eV is used to fragment the analyte molecules.[13][14]

-

Mass Analyzer: A quadrupole mass analyzer scans a mass-to-charge (m/z) range (e.g., 40 to 350 amu) to detect the fragment ions.[13]

-

Identification: Compounds are identified by comparing their mass spectra with reference libraries (e.g., NIST) and by matching their retention times with those of pure standards.[7][13]

-

Quantification

-

Calibration: An initial multi-point calibration curve is established using standard solutions of this compound at known concentrations to determine the instrument's response.[6][16]

-

Standardization: Quantification is typically performed using an internal standard (a compound added to the sample at a known concentration) or an external standard method. The method should be validated for linearity, accuracy, recovery, and limits of detection (LOD) and quantification (LOQ).[6][7]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of this compound in fruit samples.

References

- 1. The biosynthesis and regulation of biosynthesis of Concord grape fruit esters, including 'foxy' methylanthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a methyltransferase catalyzing the final step of mthis compound synthesis in cultivated strawberry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of odor-active compounds in grapes and wines from vitis vinifera and non-foxy American grape species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] this compound, Ethyl Cinnamate, 2,3-Dihydrocinnamate, and Mthis compound: Four Important Odorants Identified in Pinot noir Wines of Burgundy | Semantic Scholar [semanticscholar.org]

- 6. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 8. vitis-vea.de [vitis-vea.de]

- 9. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 11. researchgate.net [researchgate.net]

- 12. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. measurlabs.com [measurlabs.com]

- 16. epa.gov [epa.gov]

An In-depth Technical Guide to the Synthesis of Ethyl Anthranilate from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl anthranilate from anthranilic acid, focusing on the widely utilized Fischer-Speier esterification method. This document is intended to serve as a practical resource, offering detailed experimental protocols, comparative data, and visualizations of the reaction mechanism and experimental workflow.

Introduction

This compound, the ethyl ester of anthranilic acid, is a commercially significant aromatic compound.[1][2] It is recognized for its characteristic sweet, fruity, grape-like aroma and is extensively used in the flavor and fragrance industries.[3][4] Beyond its sensory applications, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[3]

The most common and direct route for the preparation of this compound is the Fischer-Speier esterification of anthranilic acid with ethanol (B145695).[4] This acid-catalyzed reaction is a reversible process where a carboxylic acid and an alcohol react to form an ester and water.[5] To achieve favorable yields, the equilibrium is typically shifted towards the products by using an excess of one of the reactants, usually the less expensive alcohol, or by removing water as it is formed.[6][7]

This guide will delve into the practical aspects of this synthesis, providing a robust experimental protocol, a summary of the physicochemical properties of the reactant and product, and a detailed visualization of the reaction mechanism and laboratory workflow.

Physicochemical Data

A thorough understanding of the physical and chemical properties of the starting material and the final product is essential for successful synthesis, purification, and characterization.

Table 1: Physicochemical Properties of Anthranilic Acid

| Property | Value | Reference(s) |

| IUPAC Name | 2-Aminobenzoic acid | [8] |

| CAS Number | 118-92-3 | [8] |

| Molecular Formula | C₇H₇NO₂ | [8] |

| Molar Mass | 137.14 g/mol | [8] |

| Appearance | White to pale-yellow crystalline powder | [8] |

| Melting Point | 146–148 °C | [8] |

| Boiling Point | Sublimes at 200 °C | [8] |

| Density | 1.412 g/cm³ | [8] |

| Solubility in Water | 0.572 g/100 mL at 25 °C | [8] |

| Acidity (pKa) | 2.17 (carboxyl), 4.85 (amino) | [8] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Ethyl 2-aminobenzoate | [9] |

| CAS Number | 87-25-2 | [9] |

| Molecular Formula | C₉H₁₁NO₂ | [9] |

| Molar Mass | 165.19 g/mol | [9] |

| Appearance | Colorless to light yellow liquid | [4] |

| Melting Point | 13–15 °C | [10] |

| Boiling Point | 129-130 °C at 9 mmHg | [10] |

| Density | 1.117 g/mL at 25 °C | [10] |

| Refractive Index (n²⁰/D) | 1.564 | [10] |

| Solubility | Soluble in ethanol and ether; slightly soluble in water and propylene (B89431) glycol. | [2][4] |

Reaction Mechanism and Experimental Workflow

Fischer-Speier Esterification Mechanism

The synthesis of this compound from anthranilic acid proceeds via an acid-catalyzed nucleophilic acyl substitution, commonly known as the Fischer esterification.[7] The mechanism involves several key reversible steps:

-

Protonation of the Carbonyl Group : The acid catalyst protonates the carbonyl oxygen of anthranilic acid, increasing the electrophilicity of the carbonyl carbon.[11]

-

Nucleophilic Attack by Ethanol : The oxygen atom of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[11]

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[12]

-

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[12]

-

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[11]

Caption: Reaction mechanism of Fischer-Speier esterification.

Experimental Workflow

The overall experimental procedure for the synthesis and purification of this compound can be summarized in the following workflow. This process includes the initial reaction setup, the workup procedure to isolate the crude product, and the final purification step.

Caption: Experimental workflow for this compound synthesis.

Experimental Protocol

This section provides a representative experimental protocol for the synthesis of this compound via Fischer esterification.

Materials and Equipment:

-

Anthranilic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine anthranilic acid (e.g., 0.1 mol, 13.7 g) and absolute ethanol (e.g., 100 mL).

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 5 mL) to the mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the cooled mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the excess acid. Caution: Carbon dioxide gas will evolve.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

-

Washing: Wash the combined organic layer with saturated sodium chloride (brine) solution (50 mL).

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter the dried organic solution to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purification: Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Shifts |

| ¹H NMR (CDCl₃, δ in ppm) | ~7.9 (dd, 1H, Ar-H), ~7.3 (ddd, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~6.6 (ddd, 1H, Ar-H), ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃), ~4.8 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, δ in ppm) | ~168.2 (C=O), ~150.5 (C-NH₂), ~134.3 (Ar-CH), ~131.5 (Ar-CH), ~116.8 (Ar-CH), ~116.4 (Ar-CH), ~110.8 (Ar-C), ~60.5 (-OCH₂CH₃), ~14.4 (-OCH₂CH₃) |

| IR (neat, cm⁻¹) | ~3480, 3370 (N-H stretch), ~3050 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1690 (C=O stretch), ~1615, 1590 (C=C stretch), ~1250 (C-O stretch) |

Conclusion

The Fischer-Speier esterification of anthranilic acid with ethanol provides a reliable and straightforward method for the synthesis of this compound. By employing an excess of ethanol and an acid catalyst, and following a standard workup and purification procedure, high-purity this compound can be obtained. The detailed protocol and data presented in this guide offer a solid foundation for researchers and professionals in the fields of chemistry and drug development to successfully synthesize and characterize this important aromatic ester. Further optimization of reaction conditions, such as catalyst choice and reaction time, may lead to improved yields and process efficiency.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 4. preparation of ethyl anthranilate_industrial additives|Surfacant Manufacturer [siliconeoil.com.cn]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. psiberg.com [psiberg.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. This compound | CAS#:87-25-2 | Chemsrc [chemsrc.com]

- 11. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Fischer Esterification of Anthranilic Acid with Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer esterification of anthranilic acid with ethanol (B145695) to synthesize ethyl anthranilate, a compound of interest in various chemical and pharmaceutical applications. This document details the underlying reaction mechanism, optimized experimental protocols, potential side reactions, and purification techniques, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a fundamental method for the synthesis of esters from carboxylic acids and alcohols.[1] The reaction between anthranilic acid and ethanol, in the presence of a strong acid catalyst such as sulfuric acid, yields this compound and water. This process is reversible, necessitating specific conditions to drive the reaction equilibrium towards the formation of the desired ester product.[2] this compound is a valuable compound, recognized for its characteristic grape-like aroma and its use as a precursor in the synthesis of various pharmaceuticals and other fine chemicals.[3]

Reaction Mechanism and Logical Flow

The Fischer esterification of anthranilic acid with ethanol proceeds through a series of equilibrium steps, initiated by the protonation of the carboxylic acid. The overall transformation is a nucleophilic acyl substitution.[4]

A visual representation of the reaction mechanism is provided below:

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 3. preparation of ethyl anthranilate_industrial additives|Surfacant Manufacturer [siliconeoil.com.cn]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

The Synthetic Spectrum: Alternative Routes to Ethyl Anthranilate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl anthranilate, a key aromatic compound with applications ranging from fragrances and flavorings to pharmaceutical intermediates, is traditionally synthesized through the Fischer esterification of anthranilic acid. However, the pursuit of more efficient, cost-effective, and sustainable methodologies has led to the development of several alternative synthetic pathways. This guide provides a comprehensive overview of these alternative routes, complete with detailed experimental protocols, comparative quantitative data, and visual representations of the chemical transformations.

Synthesis from Phthalic Anhydride (B1165640)

A robust two-step approach utilizing readily available and inexpensive phthalic anhydride offers a high-yielding alternative to the traditional route. This method involves an initial amidation followed by a Hofmann rearrangement and esterification in a one-pot fashion.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Phthalic Anhydride | [1] |

| Key Reagents | Ammonia (B1221849), Sodium Hydroxide (B78521), Sodium Hypochlorite (B82951), Ethanol (B145695) | [1] |

| Overall Yield | 72.4% | [1] |

| Product Purity | 99.6% (by liquid chromatography) | [1] |

Experimental Protocol

Step 1: Amination Reaction [1]

-

In a three-necked flask equipped with an ice bath and stirrer, add 50g of 25% aqueous ammonia.

-

Cool the ammonia solution to 10°C and slowly add 99g of phthalic anhydride with continuous stirring.

-

Prepare a solution of 89g of 30% sodium hydroxide and add it dropwise to the reaction mixture, allowing the temperature to rise to 40°C.

-

After the addition is complete, heat the mixture to 70°C and stir for 30 minutes.

-

Maintain the temperature at 70°C for an additional hour, ensuring the pH remains around 9.

-

Following the reaction, remove ammonia by stirring under a draft for one hour to obtain the intermediate amidation liquid.

Step 2: Esterification Reaction [1]

-

In a separate three-necked flask equipped with a cold bath, combine the amidation solution from Step 1 with 123g of ethanol.

-

Cool the mixture to below -10°C.

-

Slowly add 374g of 14% sodium hypochlorite solution dropwise, maintaining the temperature below -8°C.

-

After the addition, keep the reaction at -8°C for 40 minutes.

-

Allow the mixture to naturally warm to room temperature (20°C) with stirring.

-

Add 5g of 30% sodium sulfite (B76179) solution and stir for an additional 10 minutes.

-

Add 100g of hot water (approximately 80°C) and heat the mixture in a water bath to 60°C for 30 minutes.

-

Allow the layers to separate. The oily layer is the crude this compound.

-

Isolate the product, which can be further purified if necessary.

Synthesis Pathway from Phthalic Anhydride

Caption: Synthesis of this compound from Phthalic Anhydride.

Synthesis from Isatoic Anhydride

The reaction of isatoic anhydride with ethanol in the presence of a base provides a direct route to this compound. This method is advantageous due to the release of carbon dioxide as the only byproduct from the anhydride ring opening.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Isatoic Anhydride | |

| Key Reagents | Ethanol, Sodium Hydroxide | |

| Yield | Not explicitly quantified for ethyl ester, but described as a viable method. | [2][3] |

| Purity | Dependent on purification. |

Experimental Protocol

-

In a suitable reaction vessel, charge a portion of absolute ethanol.[4]

-

Add isatoic anhydride to the ethanol.[4]

-

Introduce a catalytic amount of a base, such as sodium hydroxide pellets.[4]

-

Gently warm the reaction mixture, for example, over a steam bath.[4]

-

Continue heating until the evolution of gas (carbon dioxide) ceases, indicating the completion of the reaction.[4]

-

The resulting mixture contains this compound, which can be isolated and purified using standard techniques such as extraction and distillation.

Synthesis Pathway from Isatoic Anhydride

Caption: Synthesis of this compound from Isatoic Anhydride.

Metal-Free Multicomponent Synthesis from 2-Nitrobenzaldehyde (B1664092)

A modern and elegant approach involves a metal-free, base-assisted multicomponent reaction of 2-nitrobenzaldehyde, malononitrile (B47326), and an alcohol. This method features an intramolecular redox process where the aldehyde is oxidized and the nitro group is reduced concurrently.[5]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Nitrobenzaldehyde | [5] |

| Key Reagents | Malononitrile, Ethanol, DMAP (4-Dimethylaminopyridine) | [5] |

| Yield | Good to Moderate | [5] |

| Purity | Dependent on purification. |

Experimental Protocol

-

In a reaction flask, dissolve 2-nitrobenzaldehyde (1.0 mmol) and malononitrile (1.5 mmol) in ethanol, which serves as both the solvent and a reactant.[5]

-

Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to the mixture.[5]

-

Stir the reaction at room temperature.[5]

-

Monitor the reaction progress using a suitable technique (e.g., TLC).

-

Upon completion, the this compound can be isolated and purified from the reaction mixture.

Synthesis Pathway from 2-Nitrobenzaldehyde

Caption: Multicomponent Synthesis of this compound.

Synthesis from Phthalimide (B116566) via Hofmann Rearrangement

The Hofmann rearrangement of phthalimide in the presence of an oxidant and an alcohol provides a pathway to anthranilate esters. A contemporary electrooxidative method offers a green and efficient alternative to traditional chemical oxidants.[6][7]

Quantitative Data for Electrooxidative Method

| Parameter | Value | Reference |

| Starting Material | Phthalimide | [6][8] |

| Key Reagents | Ethanol, KBr, 18-crown-6 (B118740), Acetonitrile (B52724) | [6][8] |

| Yield (for related anthranilates) | Moderate to Good (39-75%) | [7] |

| Purity | Dependent on purification. |

Experimental Protocol (Electrooxidative Hofmann Rearrangement)

-

In an undivided three-necked electrochemical cell, add phthalimide (0.2 mmol), ethanol (as the alcohol source), KBr (0.2 mmol), and 18-crown-6 (0.2 mmol) in acetonitrile (3.0 mL).[8]

-

Equip the cell with a carbon plate anode and a nickel gauze cathode.[8]

-

Stir the mixture and apply a constant current (e.g., 6 mA) at room temperature.[8]

-

Electrolyze for a specified duration (e.g., 10 hours).[8]

-

After the reaction, evaporate the volatiles under reduced pressure.

-

Purify the residue using silica (B1680970) gel column chromatography to obtain the desired this compound.[8]

Synthesis Pathway from Phthalimide

Caption: Hofmann Rearrangement of Phthalimide to this compound.

Enzymatic Synthesis from Anthranilic Acid

For applications requiring "natural" labeling, the enzymatic esterification of anthranilic acid using lipases presents a green and highly specific synthetic route. This biocatalytic approach operates under mild conditions.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Anthranilic Acid | [9] |

| Key Reagents | Ethanol, Lipase (B570770) (e.g., from Candida cylindracea) | [9] |

| Yield (for mthis compound) | 5.4% conversion after 72 hours | [9] |

| Purity | High, due to enzyme specificity. |

Experimental Protocol

-

Prepare a buffer solution (e.g., acetate (B1210297) buffer, pH 5.0).[9]

-

Solubilize the lipase (e.g., from Candida cylindracea) in the buffer.[9]

-

Prepare a solution of anthranilic acid in ethanol.[9]

-

Add the anthranilic acid solution to the lipase-buffer mixture.[9]

-

Incubate the reaction at a suitable temperature (e.g., 37°C) with agitation for an extended period (e.g., 72 hours).[9]

-

Monitor the conversion to this compound using a suitable analytical method (e.g., HPLC).

-

Isolate and purify the product from the reaction mixture.

Enzymatic Esterification Workflow

Caption: Lipase-Catalyzed Synthesis of this compound.

Synthesis from 2-Nitrobenzoic Acid

This route involves a two-step process: the reduction of the nitro group of 2-nitrobenzoic acid to form anthranilic acid, followed by the esterification with ethanol. The reduction can be achieved using various reducing agents.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Nitrobenzoic Acid | [10] |

| Key Reagents | Reducing Agent, Ethanol, Acid Catalyst | [11] |

| Yield | Dependent on the specific reduction and esterification methods used. | |

| Purity | Dependent on purification. |

Experimental Protocol

Step 1: Reduction of 2-Nitrobenzoic Acid

-

While a specific protocol for 2-nitrobenzoic acid was not detailed in the search results, a general procedure for the reduction of a similar compound, ethyl 4-nitrobenzoate, can be adapted.[11]

-

In a round-bottomed flask, suspend 2-nitrobenzoic acid in a mixture of ethanol and an aqueous solution of a reducing agent system (e.g., indium and ammonium (B1175870) chloride).[11]

-

Heat the mixture at reflux for several hours.[11]

-

After cooling, the resulting anthranilic acid can be isolated.

Step 2: Esterification of Anthranilic Acid

-

The isolated anthranilic acid can then be esterified using the traditional Fischer esterification method.

-

Dissolve the anthranilic acid in an excess of ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours.

-

Work up the reaction mixture to isolate and purify the this compound.

Synthesis Pathway from 2-Nitrobenzoic Acid

Caption: Synthesis of this compound from 2-Nitrobenzoic Acid.

References

- 1. preparation of ethyl anthranilate_industrial additives|Surfacant Manufacturer [siliconeoil.com.cn]

- 2. EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]

- 3. US7368592B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]

- 4. US3123631A - Process for preparing esters of - Google Patents [patents.google.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US5437991A - Process for the synthesis natural aromatics - Google Patents [patents.google.com]

- 10. US5198575A - Preparation of nitrobenzoic and anthranilic acids - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

The Biological Activity of Ethyl Anthranilate: A Technical Guide for Researchers

Introduction: Ethyl anthranilate, an ester of anthranilic acid, is a compound with a multifaceted biological profile. While extensively utilized in the fragrance and flavor industries for its characteristic grape-like aroma, emerging research has highlighted its potential in pharmaceutical and agrochemical applications. This technical guide provides an in-depth analysis of the biological activities of this compound, focusing on its insect repellent, antimicrobial, anticancer, and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

Insect Repellent Activity

This compound has demonstrated significant efficacy as an insect repellent, particularly against various mosquito species. Its mechanism of action is believed to involve the activation of the same olfactory receptors that are targeted by the widely used synthetic repellent, N,N-Diethyl-meta-toluamide (DEET).[1]

Quantitative Data for Insect Repellent Activity

The repellent effects of this compound have been quantified in several studies. The following table summarizes key efficacy data against different mosquito species.

| Mosquito Species | Assay Type | Parameter | Value | Reference |

| Aedes aegypti | Arm-in-cage | ED50 | 0.96% w/v | [2] |